What are the properties of 2,4'-Dinitrodiphenylmethane?
What are the properties of 2,4'-Dinitrodiphenylmethane?
An In-depth Technical Guide to 2,4'-Dinitrodiphenylmethane
This guide provides a comprehensive technical overview of 2,4'-Dinitrodiphenylmethane (CAS No. 1817-75-0), tailored for researchers, chemists, and professionals in drug development and materials science. It moves beyond a simple data summary to offer insights into its synthesis, reactivity, and analytical characterization, grounded in established scientific principles.
2,4'-Dinitrodiphenylmethane is an aromatic organic compound characterized by a diphenylmethane core structure with two nitro groups substituted on different phenyl rings at the 2 and 4' positions.[][2][3] This asymmetric substitution pattern distinguishes it from its isomers, such as 4,4'-dinitrodiphenylmethane, and is critical to its chemical and physical behavior.
The presence of the electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic rings and the reactivity of the benzylic methylene bridge. Understanding these fundamental properties is the first step in exploring its potential applications.
Structural Representation
The diagram below illustrates the molecular structure of 2,4'-Dinitrodiphenylmethane, highlighting its key functional groups.
Caption: Molecular structure of 2,4'-Dinitrodiphenylmethane.
Tabulated Physicochemical Data
The following table summarizes key computed and experimental properties of 2,4'-Dinitrodiphenylmethane. These values are essential for experimental design, including solvent selection, purification, and analytical method development.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 1817-75-0 | [][4][5] |
| IUPAC Name | 1-(4-nitrobenzyl)-2-nitrobenzene | [6] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [][2][3] |
| Molecular Weight | 258.23 g/mol | [][2] |
| InChI Key | IDEMWJLVAXXOGJ-UHFFFAOYSA-N | [2][7] |
| SMILES | O=c1cc(Cc2ccccc2[O-])ccc1 | [] |
| Physical Properties | ||
| Normal Melting Point (Tfus) | 39.45 kJ/mol (Enthalpy of Fusion) | [7] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 3.094 (Crippen Calculated) | [7] |
| Water Solubility (log10WS) | -4.87 mol/L (Crippen Calculated) | [7] |
| Thermodynamic Properties | ||
| Enthalpy of Formation (ΔfH°gas) | 116.95 kJ/mol (Joback Calculated) | [7] |
| Gibbs Free Energy of Formation (ΔfG°) | 335.24 kJ/mol (Joback Calculated) | [7] |
| Enthalpy of Vaporization (ΔvapH°) | 83.59 kJ/mol (Joback Calculated) | [7] |
Synthesis Protocol: Suzuki Coupling
A documented method for synthesizing 2,4'-Dinitrodiphenylmethane involves a Suzuki coupling reaction.[6] This palladium-catalyzed cross-coupling is a powerful and versatile tool for forming carbon-carbon bonds, in this case, linking a nitrobenzyl group to a nitrophenyl group.
Expertise & Causality: The choice of Suzuki coupling is logical due to its high functional group tolerance. The nitro groups, which are sensitive to many other reaction conditions (e.g., strong reducing or oxidizing agents), remain intact. The use of Pd(dppf)Cl₂ as a catalyst is common for such cross-couplings, as the dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle efficiently. Sodium carbonate serves as a mild base required to activate the boronic acid partner.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis procedure.[6]
Materials:
-
2-Nitrobenzyl bromide (1.0 eq.)
-
4-Nitrophenylboronic acid (1.1 eq.)
-
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq.)
-
Toluene
-
Water
-
Ethyl Acetate
-
Saturated Saline Solution
Procedure:
-
Reaction Setup: In a reaction vessel maintained under an inert nitrogen atmosphere, combine 2-nitrobenzyl bromide, 4-nitrophenylboronic acid, toluene, and water.
-
Addition of Reagents: Add sodium carbonate and the Pd(dppf)Cl₂ catalyst to the mixture.
-
Heating: Heat the reaction mixture to 90°C and maintain for 3 hours with stirring.
-
Workup:
-
Cool the reaction solution to room temperature.
-
Pour the mixture into water and perform a liquid-liquid extraction to separate the phases.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine all organic phases.
-
-
Purification:
-
Wash the combined organic phase twice with a saturated saline solution.
-
Dry the organic phase over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
The crude product is then purified via column chromatography to yield 2,4'-Dinitrodiphenylmethane.
-
Trustworthiness Note: The cited source indicates that this procedure may result in the co-elution of the 4,4'-dinitrobiphenyl byproduct, which can be difficult to separate from the desired 2,4'-Dinitrodiphenylmethane product by standard chromatography or recrystallization.[6] This underscores the importance of careful analytical monitoring during purification.
Synthesis Workflow Diagram
Caption: Suzuki coupling synthesis workflow for 2,4'-Dinitrodiphenylmethane.
Chemical Reactivity and Stability
While specific reactivity studies on 2,4'-Dinitrodiphenylmethane are not extensively published, its behavior can be predicted based on its constituent functional groups.
-
Nitro Groups: The two nitro groups are strong deactivating and meta-directing groups for electrophilic aromatic substitution. They are, however, susceptible to nucleophilic aromatic substitution, particularly the nitro group at the 2-position, which is ortho to the activating methylene bridge. These groups can be reduced to amines (e.g., using catalytic hydrogenation or metals like Sn/HCl), which would form 2,4'-diaminodiphenylmethane, a precursor for polymers and dyes.
-
Methylene Bridge: The benzylic protons on the methylene bridge are acidic and can be deprotonated by a strong base. The resulting carbanion is stabilized by resonance with both aromatic rings. This site is also susceptible to oxidation.
-
Thermal Stability: Nitroaromatic compounds are known for their energetic properties and potential thermal instability. While 2,4'-dinitrodiphenylmethane is not a primary explosive, it should be handled with care at elevated temperatures. Studies on the similar compound 2,4-dinitroanisole (DNAN) show that thermal decomposition begins around 453 K (180°C), initiated by the release of NO₂.[8] It is reasonable to assume that 2,4'-dinitrodiphenylmethane has a comparable thermal decomposition profile and should be protected from excessive heat and confinement.
Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of synthesized 2,4'-Dinitrodiphenylmethane. The primary methods would include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography (GC)
GC is well-suited for analyzing volatile and semi-volatile compounds like 2,4'-Dinitrodiphenylmethane. The NIST Chemistry WebBook provides Kovats retention index data, which is valuable for identification.[9]
-
Isothermal Analysis: On a non-polar OV-1 capillary column at 200°C, it has a reported Kovats retention index (I) of 2118.3.[9]
-
Temperature Ramp Analysis: Using a temperature ramp on an OV-1 column, the Van Den Dool and Kratz retention index is 2209.[9]
Causality: The choice of a non-polar column like OV-1 is based on the principle of "like dissolves like." The relatively non-polar nature of the diphenylmethane backbone makes it compatible with this stationary phase, allowing for good separation based on boiling point and molecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. While a specific spectrum for 2,4'-dinitrodiphenylmethane is not available in the public search results, a ¹H and ¹³C NMR analysis would provide definitive proof of structure. For instance, ¹³C NMR data is available for the general "Dinitro-diphenyl-methane" class, indicating its utility.[10]
-
¹H NMR: Would show a complex pattern of aromatic protons in the downfield region, with distinct splitting patterns and chemical shifts influenced by the positions of the nitro groups. A characteristic singlet for the two methylene bridge protons would be expected.
-
¹³C NMR: Would show 13 distinct signals for the carbon atoms, confirming the asymmetric nature of the molecule. The carbons attached to the nitro groups would be significantly shifted downfield.
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of 2,4'-Dinitrodiphenylmethane.
Applications and Research Potential
Currently, there is limited information in mainstream literature regarding specific commercial applications of 2,4'-Dinitrodiphenylmethane. However, its structure suggests potential utility in several research areas:
-
Energetic Materials: As an analogue of compounds like dinitrotoluene (DNT) and dinitroanisole (DNAN), it could be investigated as an insensitive energetic material or a plasticizer in explosive formulations.[8][11]
-
Polymer Science: Upon reduction of its nitro groups to amines, the resulting 2,4'-diaminodiphenylmethane could serve as a monomer for synthesizing high-performance polymers like polyimides or polyamides, similar to its more common isomer, 4,4'-diaminodiphenylmethane.
-
Chemical Intermediate: It can serve as a starting material for the synthesis of more complex heterocyclic compounds or other functionalized diphenylmethane derivatives.
Safety and Handling
Crucial Safety Note: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2,4'-Dinitrodiphenylmethane (CAS 1817-75-0) was not identified in the public search results. The safety information available is often for related but distinct chemicals like 2,4-dinitrophenol or 2,4-dinitrodiphenylamine.[12][13] These compounds are highly toxic and potentially explosive.[14][15]
Given the presence of two nitro groups on an aromatic framework, a structure common to many energetic and toxic compounds, 2,4'-Dinitrodiphenylmethane must be handled with extreme caution.
General Precautions (Based on Analogy to Dinitroaromatic Compounds):
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16] Dinitroaromatic compounds can be flammable solids and may decompose violently upon heating.[11][14]
-
Handling: Avoid dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, reducing agents, and strong bases.[11] Keep the container tightly closed.
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